4,4'-Bis(dimethylamino)benzil
Overview
Description
4,4’-Bis(dimethylamino)benzil, also known as 1,2-bis(4-dimethylaminophenyl)ethane-1,2-dione, is an organic compound with the molecular formula C18H20N2O2. It is a benzil derivative characterized by the presence of two dimethylamino groups attached to the benzene rings. This compound is notable for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of michler’s ketone , which is a precursor to triarylmethane dyes . This suggests that it may interact with its targets in a similar manner to other triarylmethane dyes.
Biochemical Pathways
As a derivative of Michler’s ketone, it may be involved in the synthesis of triarylmethane dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dimethylamino)benzil typically involves the reaction of N,N-dimethylaniline with oxalyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in dry carbon disulfide as a solvent. The process involves cooling the mixture in an ice bath, followed by the gradual addition of oxalyl chloride. The reaction mixture is then refluxed, cooled, and treated with water to decompose the aluminum complex, yielding the desired product .
Industrial Production Methods
Industrial production of 4,4’-Bis(dimethylamino)benzil follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient mechanical stirrers, precise temperature control, and purification steps such as recrystallization from acetone are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(dimethylamino)benzil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Bis(dimethylamino)benzil has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzhydrol: A reduced derivative of 4,4’-Bis(dimethylamino)benzil, used as a precursor for triarylmethane dyes.
4,4’-Bis(dimethylamino)benzophenone: Another related compound with similar structural features but different reactivity and applications.
Uniqueness
4,4’-Bis(dimethylamino)benzil is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-19(2)15-9-5-13(6-10-15)17(21)18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFUVYIDYFXFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278667 | |
Record name | 4,4'-Bis(dimethylamino)benzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17078-27-2 | |
Record name | 17078-27-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Bis(dimethylamino)benzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the byproducts formed during the synthesis of 4,4′-Bis(dimethylamino)benzil?
A1: The abstract mentions Crystal Violet as a byproduct formed during the synthesis of 4,4′-Bis(dimethylamino)benzil [].
Q2: What are some keywords associated with the synthesis of 4,4′-Bis(dimethylamino)benzil?
A2: The abstract lists "acylation" and "oxalyl chloride, toxicity" as keywords associated with the synthesis []. This suggests that the synthesis procedure involves an acylation reaction utilizing oxalyl chloride, a reagent known for its toxicity.
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